Conformational Landscape of cis-2-hydroxycyclohexanecarboxylic acid: A Technical Guide
Conformational Landscape of cis-2-hydroxycyclohexanecarboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the conformational preferences of cis-2-hydroxycyclohexanecarboxylic acid. The interplay of steric hindrance, torsional strain, and intramolecular hydrogen bonding dictates the three-dimensional structure of this molecule, which is critical for its chemical reactivity and biological interactions. Understanding its conformational equilibrium is paramount for applications in medicinal chemistry and materials science.
Introduction to Conformational Analysis of Substituted Cyclohexanes
The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain, making it the most stable arrangement.[1] In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Axial bonds are parallel to the principal C3 axis of the ring, while equatorial bonds point away from the periphery of the ring.
A critical concept in conformational analysis is the "A-value," which quantifies the steric preference of a substituent for the equatorial position. The A-value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[2] A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3]
Conformational Equilibria of cis-2-hydroxycyclohexanecarboxylic acid
For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial (a) position and the other in an equatorial (e) position.[4] Through a process known as a ring flip, the axial substituent becomes equatorial and the equatorial substituent becomes axial. For cis-2-hydroxycyclohexanecarboxylic acid, this results in two primary chair conformers in equilibrium.
A third, crucial conformation is one that is stabilized by an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups. This non-covalent interaction can significantly influence the conformational landscape.[5]
The three key conformations to consider are:
-
Conformer A: Axial hydroxyl group and equatorial carboxylic acid group (a-OH, e-COOH).
-
Conformer B: Equatorial hydroxyl group and axial carboxylic acid group (e-OH, a-COOH).
-
Conformer C: A conformation, likely derived from A or B, that is stabilized by an intramolecular hydrogen bond.
The following diagram illustrates the equilibrium between the two primary chair conformers.
Analysis of Conformational Stability
The relative stability of these conformers is determined by a combination of steric effects and the presence of hydrogen bonding.
Steric Considerations (A-Values)
Based on established A-values, we can predict the sterically preferred conformation.
| Substituent | A-Value (kcal/mol) | Reference |
| -OH (hydroxyl) | 0.6 - 0.9 | [6] |
| -COOH (carboxylic acid) | 1.2 | [6] |
The A-value for the carboxylic acid group (1.2 kcal/mol) is higher than that for the hydroxyl group (0.6-0.9 kcal/mol).[6] This indicates that the carboxylic acid group has a stronger preference for the equatorial position to minimize steric strain. Therefore, based solely on steric considerations, Conformer A (a-OH, e-COOH) would be predicted to be more stable than Conformer B.
Intramolecular Hydrogen Bonding
The presence of both a hydrogen bond donor (-OH) and an acceptor (-C=O or -OH of the carboxylic acid) in a 1,2-cis configuration allows for the formation of an intramolecular hydrogen bond. This is most feasible when the hydroxyl group is axial and the carboxylic acid is equatorial (Conformer A). The formation of this hydrogen bond can provide significant stabilization, often overriding steric preferences.[7]
The logical pathway for determining the most stable conformer is outlined below.
It is therefore hypothesized that the conformer with an axial hydroxyl group and an equatorial carboxylic acid group, stabilized by an intramolecular hydrogen bond, is the most stable conformation of cis-2-hydroxycyclohexanecarboxylic acid.
Experimental Protocols for Conformational Analysis
The determination of the conformational equilibrium of cis-2-hydroxycyclohexanecarboxylic acid can be achieved through a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives.[3] The key parameters are the chemical shifts and, more importantly, the proton-proton coupling constants (³JHH).
Experimental Protocol:
-
Sample Preparation: Dissolve a sample of cis-2-hydroxycyclohexanecarboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis of Coupling Constants: The magnitude of the vicinal coupling constant (³J) between the protons on C1 and C2 is dependent on the dihedral angle between them, as described by the Karplus equation.
-
A large coupling constant (typically 8-13 Hz) indicates a dihedral angle of ~180°, which is characteristic of an axial-axial relationship between the two protons.
-
A small coupling constant (typically 1-5 Hz) indicates a dihedral angle of ~60°, which is characteristic of an axial-equatorial or equatorial-equatorial relationship.
-
Expected Coupling Constants for Different Conformations:
| Conformer | H1 Position | H2 Position | H1-H2 Relationship | Expected ³J(H1,H2) (Hz) |
| A (a-OH, e-COOH) | Axial | Equatorial | Axial-Equatorial | 1 - 5 |
| B (e-OH, a-COOH) | Equatorial | Axial | Equatorial-Axial | 1 - 5 |
Since both likely conformers would exhibit a small coupling constant between the protons on C1 and C2, analysis of other couplings, such as those to the adjacent methylene (B1212753) protons, and the use of 2D NMR techniques like NOESY, may be necessary for a definitive assignment.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to detect the presence of intramolecular hydrogen bonding.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of cis-2-hydroxycyclohexanecarboxylic acid in a non-polar solvent (e.g., CCl₄).
-
Data Acquisition: Obtain the IR spectrum of the solution.
-
Analysis: Look for a sharp, concentration-independent absorption band in the O-H stretching region (typically 3200-3500 cm⁻¹) which is indicative of an intramolecular hydrogen bond. A broad, concentration-dependent band in the same region would suggest intermolecular hydrogen bonding.
Computational Chemistry
Density Functional Theory (DFT) calculations can provide theoretical insights into the relative energies of the different conformers.[8][9]
Computational Protocol:
-
Structure Generation: Build the 3D structures of the possible chair conformers of cis-2-hydroxycyclohexanecarboxylic acid.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima and to obtain theoretical vibrational frequencies for comparison with experimental IR data.
The general workflow for a combined experimental and computational analysis is depicted below.
Conclusion
The conformational analysis of cis-2-hydroxycyclohexanecarboxylic acid is a nuanced problem where steric effects and intramolecular hydrogen bonding are competing factors. While A-values suggest a preference for the conformer with an equatorial carboxylic acid group, the stabilization afforded by an intramolecular hydrogen bond is likely to make the diaxial-like arrangement (axial -OH, equatorial -COOH) the dominant species in the conformational equilibrium. A combination of NMR and IR spectroscopy, supported by DFT calculations, provides a robust framework for the complete characterization of the conformational landscape of this important molecule. This understanding is crucial for predicting its reactivity and for the rational design of molecules with specific three-dimensional structures in the context of drug development and materials science.
References
- 1. scbt.com [scbt.com]
- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Special Issue: Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. quora.com [quora.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
